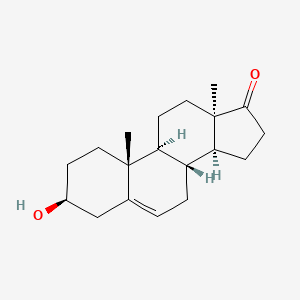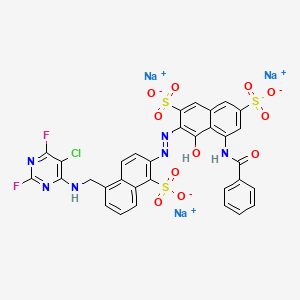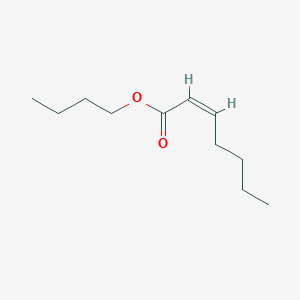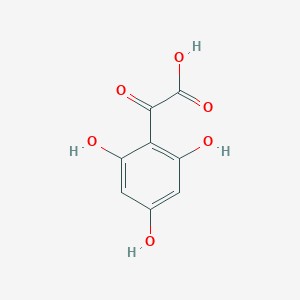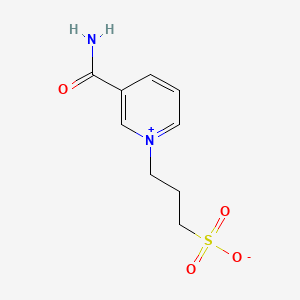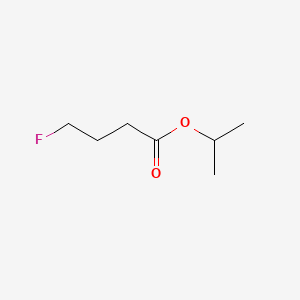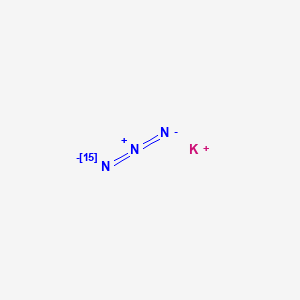
Potassium Azide-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium Azide-15N is a stable isotope-labeled compound of potassium azide, where the nitrogen atoms are enriched with the isotope nitrogen-15. Potassium azide itself is an inorganic compound with the formula KN3. It is a white, water-soluble salt that is used as a reagent in laboratories and has applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Potassium azide is typically prepared by treating potassium carbonate with hydrazoic acid, which is generated in situ. The reaction proceeds as follows:
K2CO3+2HN3→2KN3+CO2+H2O
For the isotope-labeled version, Potassium Azide-15N, the hydrazoic acid used in the reaction is enriched with nitrogen-15 .
Industrial Production Methods
Industrial production of potassium azide involves the reaction of potassium amide with nitrous oxide.
化学反应分析
Types of Reactions
Potassium Azide-15N undergoes several types of chemical reactions, including:
Decomposition: Upon heating or exposure to ultraviolet light, it decomposes into potassium metal and nitrogen gas.
Substitution: The azide ion (N3-) is a strong nucleophile and can participate in nucleophilic substitution reactions, particularly in SN2 reactions.
Common Reagents and Conditions
Decomposition: Heating or ultraviolet light.
Substitution: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.
Major Products
Decomposition: Potassium metal and nitrogen gas.
Substitution: Alkyl azides, which can be further reduced to primary amines.
科学研究应用
Potassium Azide-15N has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a nitrification inhibitor in soil.
Biology: Employed in studies involving nitrogen cycling and isotopic labeling.
Medicine: Utilized in the synthesis of pharmaceuticals and as a probe for studying chemical biology.
Industry: Used in the production of explosives and as a source of pure nitrogen
作用机制
The azide ion (N3-) in Potassium Azide-15N acts as a nucleophile in chemical reactions. It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule. The azide ion can also undergo decomposition, releasing nitrogen gas and leaving behind potassium metal .
相似化合物的比较
Similar Compounds
Sodium Azide (NaN3): Similar in structure and reactivity but uses sodium instead of potassium.
Copper(II) Azide (Cu(N3)2): Contains copper and is used in different applications.
Lead(II) Azide (Pb(N3)2): Used primarily in explosives.
Silver Azide (AgN3): Known for its explosive properties.
Uniqueness
Potassium Azide-15N is unique due to its isotopic labeling with nitrogen-15, making it particularly useful in studies involving isotopic tracing and hyperpolarization for magnetic resonance imaging .
属性
分子式 |
KN3 |
|---|---|
分子量 |
82.112 g/mol |
IUPAC 名称 |
potassium;azanidylidene(azanidylidene)azanium |
InChI |
InChI=1S/K.N3/c;1-3-2/q+1;-1/i;1+1 |
InChI 键 |
TZLVRPLSVNESQC-IEOVAKBOSA-N |
手性 SMILES |
[N-]=[N+]=[15N-].[K+] |
规范 SMILES |
[N-]=[N+]=[N-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


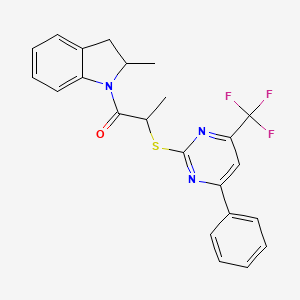
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
